2,4-Diaminobutanoic acid hydrobromide
Description
Historical Perspectives on the Discovery and Initial Synthesis of 2,4-Diaminobutanoic Acid
The initial discovery of 2,4-diaminobutanoic acid is traced back to its isolation from the perennial pea, Lathyrus latifolius (sweet pea). google.com Following its identification, significant efforts in the mid-20th century were directed towards its chemical synthesis to enable further study.
Early synthetic routes were varied and often complex:
From Glutamic Acid: One approach involved the application of the Schmidt reaction to α-amino-dicarboxylic acids like glutamic acid. oregonstate.edu Another method, developed by Akabori and Numano, also utilized glutamic acid as a starting material. oregonstate.edu
From Malonic Esters: Fischer reported a synthesis starting from β-phthalimido ethylmalonic ester. oregonstate.edu This multi-step process involved condensation, bromination, decarboxylation, amination, and finally hydrolysis to yield the racemic product. oregonstate.edu
These foundational synthetic efforts were crucial in providing the necessary quantities of 2,4-diaminobutanoic acid for the exploration of its chemical and biological properties. oregonstate.educdnsciencepub.com
Significance of 2,4-Diaminobutanoic Acid in Contemporary Chemical and Biological Sciences
2,4-Diaminobutanoic acid is a molecule of considerable interest due to its diverse biological activities and its role as a versatile chemical building block. It is classified as a non-proteinogenic α-amino acid and is found in various organisms, from bacteria to plants. hmdb.canih.gov
Key Areas of Significance:
Neurochemistry: DABA is recognized as an inhibitor of the enzyme GABA transaminase (GABA-T) and also functions as a GABA reuptake inhibitor. wikipedia.org By preventing the breakdown and reuptake of the neurotransmitter GABA, it leads to elevated GABA levels in the brain, a mechanism of action that has been explored for potential neurological applications. wikipedia.org
Antimicrobial and Antiviral Research: The D-isomer of 2,4-diaminobutanoic acid is a key structural component of γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab), a natural polymer produced by Streptoalloteichus hindustanus that exhibits antiviral properties. frontiersin.org The biosynthesis of this polymer involves a unique, cofactor-independent racemase enzyme (PddB) that converts the L-isomer to the D-isomer. frontiersin.org Similarly, the L-isomer forms a homopolymer, poly-γ-L-diaminobutanoic acid (γ-PAB), produced by bacteria such as Bacillus pumilus. acs.org
Oncology Research: Studies have shown that 2,4-diaminobutanoic acid possesses antitumoral activity. It exhibits potent in vitro activity against human glioma cells, where its concentrated uptake can lead to osmotic cell lysis. hmdb.ca It has also been noted for its ability to inhibit the growth of fibrosarcoma cells. google.com
Synthetic Chemistry: The presence of multiple reactive functional groups—two amino groups and a carboxylic acid—makes 2,4-diaminobutanoic acid and its derivatives valuable intermediates in organic synthesis. google.com For instance, it serves as a precursor in the synthesis of ectoine (B1671093), a compound known for its moisturizing properties. google.com Its unique four-carbon backbone is also utilized in the creation of novel peptide and nucleopeptide structures. acs.org
Scope and Academic Focus of the Research Outline
This article is strictly confined to a scientific examination of 2,4-diaminobutanoic acid hydrobromide. The scope is centered on its fundamental chemical and biochemical characteristics. The content adheres to the following defined boundaries:
Focus: The core of this article is the chemical identity, historical synthesis, scientific significance, and stereochemistry of 2,4-diaminobutanoic acid.
Inclusions: The content provides detailed research findings and data presented in tabular format to support the discussion.
Exclusions: This document deliberately omits any information related to dosage, administration, safety profiles, or adverse effects of the compound. The discussion is purely academic and research-oriented.
Nomenclature and Stereochemical Considerations of 2,4-Diaminobutanoic Acid
The precise naming and stereochemical description of 2,4-diaminobutanoic acid are essential for clarity in scientific communication.
Systematic and Common Names: The compound is systematically named according to IUPAC nomenclature. Its common names and abbreviations are widely used in the scientific literature.
| Identifier Type | Name/Identifier | Source |
| IUPAC Name | 2,4-diaminobutanoic acid | wikipedia.org |
| Other Names | α,γ-diaminobutanoic acid | wikipedia.org |
| DABA | wikipedia.org | |
| Dbu | hmdb.cadrugbank.com | |
| CAS Number | 305-62-4 (for the racemate) | wikipedia.org |
Stereochemistry: 2,4-Diaminobutanoic acid possesses a chiral center at the α-carbon (the carbon atom adjacent to the carboxyl group). hmdb.ca This gives rise to two enantiomers: the (S)- and (R)-forms. In the context of amino acids, these are typically referred to as the L- and D-isomers, respectively.
| Enantiomer | Configuration | IUPAC Name | CAS Number | Source |
| L-isomer | (S) | (2S)-2,4-diaminobutanoic acid | 1758-80-1 | nih.govbldpharm.com |
| D-isomer | (R) | (2R)-2,4-diaminobutanoic acid | 26908-94-1 |
L-2,4-diaminobutyric acid is the enantiomer with the S-configuration. nih.gov The stereochemistry is a critical aspect of its biological activity, as different isomers can have distinct roles and interactions within biological systems, such as their incorporation into specific polymers like poly-D-Dab or poly-L-Dab. frontiersin.orgacs.org The hydrobromide salt does not alter the core structure or stereochemistry of the 2,4-diaminobutanoic acid cation.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,4-diaminobutanoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCHWEZQMFNGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2,4 Diaminobutanoic Acid Hydrobromide
Classical and Contemporary Approaches to the Synthesis of 2,4-Diaminobutanoic Acid
The synthesis of 2,4-diaminobutanoic acid has evolved from early, multi-step procedures to more streamlined and stereocontrolled methods. These approaches often begin with readily available precursors, transforming them through a series of chemical reactions to introduce the required amino functionalities.
Early Synthetic Routes (e.g., Fischer, Karrer)
Early methods for synthesizing racemic 2,4-diaminobutanoic acid laid the groundwork for future developments. One of the pioneering routes was developed by Fischer. This synthesis commenced with the condensation of sodium malonic ester and bromoethylphthalimide. The resulting β-phthalimido ethylmalonic ester underwent bromination, followed by decarboxylation and amination. The final step involved hydrolysis and treatment with aqueous oxalic acid to yield racemic 2,4-diaminobutanoic acid as a crystalline oxalate, albeit in low yields. oregonstate.edu
Modern Chemical Synthesis Strategies (e.g., from γ-butyrolactone, aspartic acid)
Contemporary synthetic strategies often prioritize efficiency, yield, and the use of more accessible starting materials.
A notable modern route begins with γ-butyrolactone (GBL) . One such method involves the condensation of one mole of potassium phthalimide (B116566) with 2-bromo-4-butyrolactone to form a 2-phthalimidolactone. This intermediate can then be opened by a second molecule of potassium phthalimide. Subsequent hydrolysis of the resulting diphthalimido acid yields 2,4-diaminobutanoic acid dihydrochloride (B599025) in excellent yield. researchgate.net This approach represents a significant improvement in efficiency over earlier methods. researchgate.net An improved synthesis of racemic ectoine (B1671093), a cyclic derivative of DABA, also starts from γ-butyrolactone, highlighting its utility as a precursor. researchgate.net
Aspartic acid and its derivatives also serve as key starting materials, particularly for stereospecific syntheses. Although many reports focus on the biosynthesis of DABA from aspartic acid in organisms like Lathyrus sylvestris, chemical conversions have also been explored. acs.orgnih.gov For instance, while not producing DABA directly, a related synthesis of (2S,3S)- and (2S,3R)-2,3-diamino-4-phenylbutanoic acid from L-aspartic acid demonstrates the potential of this chiral pool starting material for creating diamino acids. scispace.com
Another valuable starting material is homoserine . A patented method describes a six-step synthesis of DABA derivatives starting from homoserine. google.com This process involves the initial protection of the amino and carboxyl groups, followed by a Mitsunobu reaction to introduce a phthalimido (pht) group. Subsequent debenzylation and removal of the protecting groups (pht and Boc) afford the final product with a high reaction yield and mild reaction conditions. google.com
| Starting Material | Key Reagents/Steps | Product Form | Reference |
| β-Phthalimido ethylmalonic ester | Bromination, Decarboxylation, Amination, Hydrolysis | Racemic DABA-oxalate | oregonstate.edu |
| N-Acetyl-glutamine | (Details in reference) | DABA | oregonstate.edu |
| Glutamic Acid | Schmidt reaction, Urethane formation, Ba(OH)₂ hydrolysis | DABA | oregonstate.edu |
| 2-Bromo-γ-butyrolactone | Potassium phthalimide (2 equiv.), Hydrolysis | DABA dihydrochloride | researchgate.net |
| Homoserine | Boc protection, Mitsunobu reaction (pht), Deprotection | DABA derivative | google.com |
Stereoselective and Enantioselective Synthesis
Achieving stereochemical control is crucial for producing specific isomers of 2,4-diaminobutanoic acid for applications in fields like pharmacology and peptide chemistry.
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. researchgate.net After the desired transformation, the auxiliary is removed and can often be recovered. researchgate.net While the literature contains many examples of using chiral auxiliaries like Evans' oxazolidinones and Corey's auxiliaries for asymmetric synthesis of various biologically active compounds, specific applications for the synthesis of 2,4-DABA are part of broader stereoselective strategies. researchgate.netwikipedia.org
Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. A highly diastereo- and enantioselective catalytic asymmetric Michael addition has been developed for producing α,γ-diaminoacid derivatives. This method utilizes a copper-catalyst in conjunction with a novel 1,2-P,N-ferrocene ligand (L5) to facilitate the reaction between glycine (B1666218) derivatives and nitroalkenes. The resulting adduct can be converted to the desired α,γ-diaminoacid derivative without losing optical activity.
Specific stereoisomers of 2,4-diaminobutanoic acid can be synthesized using targeted asymmetric methods. One effective approach is through enzyme catalysis. For example, L-2,4-diamino[4-¹¹C]butyric acid has been synthesized via an enzyme-catalyzed reaction of hydrogen [¹¹C]cyanide with O-acetyl-L-serine, followed by reduction. nih.gov This method yielded the L-[¹¹C]DAB with a high radiochemical purity (>96%) and an impressive enantiomeric excess of 98%. nih.gov
Another powerful strategy is the asymmetric Michael addition. The previously mentioned copper-catalyzed reaction of glycine derivatives with nitroalkenes provides a route to α,γ-diaminoacid derivatives with high diastereo- and enantioselectivity. This method is significant as it establishes a reliable way to control the stereochemistry at both the α and γ positions, leading to specific stereoisomers of DABA derivatives.
| Method | Starting Materials | Key Features | Stereoselectivity | Reference |
| Enzyme Catalysis | O-acetyl-L-serine, H[¹¹C]CN | Radiosynthesis of L-DAB | 98% ee | nih.gov |
| Cu-catalyzed Michael Addition | Glycine derivative, Nitroalkene | Uses 1,2-P,N-ferrocene ligand | High diastereo- and enantioselectivity |
Functionalization and Derivatization of 2,4-Diaminobutanoic Acid Hydrobromide
The two amino groups and the carboxylic acid moiety of 2,4-diaminobutanoic acid allow for a wide range of chemical modifications. These derivatizations are used for characterization, for incorporation into larger molecules like peptides and polymers, and for creating prodrugs.
For characterization purposes, DABA can be converted into derivatives with distinct physical properties, such as the dipicrate salt . oregonstate.edu
The functional groups can be selectively protected to allow for specific reactions. For instance, a patented method describes the synthesis of DABA derivatives by first protecting the amino and carboxyl groups of homoserine, then introducing a phthalimido group via a Mitsunobu reaction. google.com This selective protection is key to building more complex molecules. The resulting amino acid derivatives with protecting groups can serve as intermediates for synthesizing other compounds, such as the bioactive molecule ectoine. google.com
Cyclization is another important derivatization. The γ-amino group can undergo intramolecular cyclization with the carboxyl group to form a five-membered lactam ring. Attempts to cyclize the free acid using thionyl chloride or phosphorus oxychloride were reported to be unsuccessful, yielding a resinous product. oregonstate.edu However, treatment with acetic anhydride (B1165640) resulted in the formation of 1-acetyl-3-acetamido-2-pyrrolidone in low yield. oregonstate.edu A more successful lactamization was achieved by first synthesizing the disulfonamide derivative of DABA, which then cyclized to 1-p-toluenesulfonyl-3-(p-toluenesulfonamido)-2-pyrrolidone when treated with thionyl chloride or phosphorus pentachloride. oregonstate.edu This intramolecular cyclization is also the basis for the development of self-immolative spacers for drug delivery systems, where cleavage of a protecting group on the γ-amine triggers a rapid cyclization that cleaves the backbone of a larger polymer. rsc.org
Furthermore, the biosynthesis of the chemical chaperone ectoine involves the highly regiospecific acetylation of L-2,4-diaminobutyrate by the enzyme L-2,4-diaminobutyrate acetyltransferase (EctA) to yield N-γ-acetyl-L-2,4-diaminobutyrate, which then undergoes cyclization. nih.gov
Amine Selective Modification Strategies
The differential reactivity of the α- and γ-amino groups of 2,4-diaminobutanoic acid allows for selective modifications, which is fundamental for its application in more complex syntheses. This selectivity is typically achieved through the use of protecting groups that can be removed under different conditions, a concept known as orthogonal protection. nih.gov
N-Acetylation (e.g., Nγ-acetyl-L-2,4-diaminobutanoic acid)
Selective N-acetylation of the γ-amino group of L-2,4-diaminobutanoic acid is a key modification for creating specific building blocks. To achieve this, the α-amino group must first be protected. A common strategy involves using the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under various conditions but can be easily removed with a mild base like piperidine (B6355638). Once the α-amino group is protected (forming Fmoc-Dab-OH), the exposed γ-amino group can be selectively acetylated using an acetylating agent such as acetic anhydride. This results in the formation of Nα-Fmoc-Nγ-acetyl-L-2,4-diaminobutanoic acid. The Fmoc group can then be removed if the free α-amine is required for subsequent reactions, yielding Nγ-acetyl-L-2,4-diaminobutanoic acid. This derivative is valuable for introducing a neutral, yet polar, side chain into peptides, mimicking acetylated lysine (B10760008) residues.
Orthogonal Protection Strategies for Peptide Synthesis
Orthogonal protection is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the site-specific modification of amino acid side chains while the peptide backbone is being assembled. nih.gov For 2,4-diaminobutanoic acid, this strategy enables the selective functionalization of either the α- or γ-amino group. The most prevalent orthogonally protected derivatives of Dab are Fmoc-Dab(Boc)-OH and Fmoc-Dab(Alloc)-OH. chemimpex.comiris-biotech.de
Fmoc/Boc Strategy : The most common derivative is Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutanoic acid (Fmoc-Dab(Boc)-OH). google.comiris-biotech.desigmaaldrich.compeptide.com In this scheme, the α-amino group is protected by the base-labile Fmoc group, which is removed at each step of peptide elongation using piperidine. The γ-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group. The Boc group is stable to the piperidine treatment but can be selectively removed using a strong acid like trifluoroacetic acid (TFA), typically at the end of the synthesis or for on-resin side-chain modification. sigmaaldrich.com A common synthesis for Fmoc-Dab(Boc)-OH involves reacting Fmoc-Dab-OH with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in a mixed solvent system like acetone (B3395972) and water, with the pH adjusted to 7.5-8. google.comchemicalbook.com
Fmoc/Alloc Strategy : For more complex syntheses requiring an additional level of orthogonality, Nα-Fmoc-Nγ-allyloxycarbonyl-L-2,4-diaminobutanoic acid (Fmoc-Dab(Alloc)-OH) is employed. iris-biotech.desigmaaldrich.com The Alloc group is stable to both the basic conditions used to remove Fmoc and the acidic conditions used to remove Boc. iris-biotech.de It is selectively cleaved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. iris-biotech.desigmaaldrich.com This three-tiered orthogonality (Fmoc: base-labile; Boc: acid-labile; Alloc: palladium-labile) provides extensive flexibility for synthesizing branched, cyclic, or otherwise modified peptides. iris-biotech.de
Interactive Table: Orthogonal Protection of L-2,4-Diaminobutanoic Acid
| Protected Derivative | α-Amine Protection | γ-Amine Protection | Deprotection Reagent (α-Amine) | Deprotection Reagent (γ-Amine) | Orthogonality |
|---|---|---|---|---|---|
| Fmoc-Dab(Boc)-OH | Fmoc | Boc | Piperidine (Base) | Trifluoroacetic Acid (TFA) | Yes |
| Fmoc-Dab(Alloc)-OH | Fmoc | Alloc | Piperidine (Base) | Pd(PPh₃)₄ (Palladium Catalyst) | Yes |
| Boc-Dab(Alloc)-OH | Boc | Alloc | Trifluoroacetic Acid (TFA) | Pd(PPh₃)₄ (Palladium Catalyst) | Yes |
Carboxyl Group Derivatization
The carboxyl group of 2,4-diaminobutanoic acid can be derivatized, most commonly through esterification or amide bond formation. To achieve this, both amino groups must first be protected to prevent them from interfering with the reaction. orgoreview.com For example, using the fully protected Fmoc-Dab(Boc)-OH, the carboxylic acid can be activated for derivatization.
Amide formation is a frequent modification, often accomplished using coupling reagents common in peptide synthesis. nih.govresearchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can activate the carboxyl group. orgoreview.comnih.gov The activated acid can then react with a primary or secondary amine to form a stable amide bond. khanacademy.orgyoutube.com This strategy is used to attach Dab to other molecules or to modify its C-terminus.
Esterification of the carboxyl group can also be performed. One documented instance notes the potential formation of an ethyl ester of the dihydrochloride salt as a residue during an isolation procedure involving excess acid and alcohol, demonstrating the reactivity of the carboxyl group under acidic conditions. oregonstate.edu
Incorporation into Complex Molecular Architectures
The true synthetic value of this compound is realized when its derivatized forms are incorporated as building blocks into larger, functional molecules. chemimpex.com Its status as a non-natural amino acid allows for the creation of novel structures with enhanced or unique properties. researchgate.netnih.gov
Peptide Synthesis (e.g., non-natural amino acid incorporation, hemorphins)
The incorporation of Dab into peptide chains is a powerful strategy for developing peptides with novel functions. As a shorter homolog of lysine, Dab can introduce positive charges and alter the structural and functional properties of peptides.
Non-natural Amino Acid Incorporation : Dab is frequently used to create synthetic antimicrobial peptides (AMPs). nih.gov Studies have shown that replacing natural basic amino acids like L-lysine or L-arginine with Dab can enhance the stability of these peptides against degradation by proteases. nih.govoup.com This improved stability is a critical factor in developing more effective therapeutic candidates. oup.com
Hemorphins : Hemorphins are hemoglobin-derived peptides that exhibit a range of biological activities, including effects on the opioid system. nih.govmdpi.com Synthetic analogs of hemorphins have been created to enhance their potency and stability. In one such study, 2,4-diaminobutanoic acid was substituted for the glutamine (Gln) residue in VV-hemorphin-7. nih.gov This modification resulted in an analog with significant efficacy in anticonvulsant models, demonstrating how Dab incorporation can be used to modulate the biological activity of bioactive peptides. nih.gov
Nucleopeptide Formation and Analogs
A particularly innovative application of 2,4-diaminobutanoic acid is in the synthesis of nucleopeptides and peptide nucleic acid (PNA) analogs. fau.de PNAs are synthetic DNA mimics where the charged phosphate-sugar backbone is replaced by a neutral, peptide-like backbone, which can lead to stronger and more specific binding to DNA or RNA. wikipedia.orgpnabio.com
Researchers have synthesized nucleopeptides where the backbone is composed of L-diaminobutanoic acid (Dab) moieties. fau.de In one example, a nucleopeptide was created by alternating thymine-bearing Dab units with free Dab units in the sequence. This oligocationic nucleopeptide was water-soluble and showed a preference for binding to double-stranded DNA and certain RNA structures. fau.de Furthermore, it was found to bind to and stabilize G-quadruplex DNA structures, such as that of the c-myc oncogene promoter. fau.de
In other work, cationic dendrons built from diaminobutanoic acid have been used as carrier molecules to deliver antisense PNAs into Gram-negative bacteria. nih.govacs.org These Dab-based dendrons act as effective bacterial penetrating peptides (BPPs), overcoming the cell membrane barrier and enabling the PNA to reach its intracellular target. nih.govacs.org These findings highlight the potential of Dab-based structures in developing novel antisense therapeutics and molecular tools. fau.de
Cyclic Amidines and Related Heterocycles
The unique structure of 2,4-diaminobutanoic acid (DABA), featuring amino groups at the C2 and C4 positions, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The formation of cyclic amidines is a notable derivatization, often leading to biologically significant molecules such as ectoine.
A primary method for synthesizing cyclic amidines from DABA involves a condensation and ring-closure reaction with specific reagents. google.com The reaction of 2,4-diaminobutyric acid with an orthoester, such as ortho-trimethyl acetate, can lead to the formation of the corresponding cyclic amidine. google.com This process typically begins with an initial acetylation of the DABA molecule, followed by a condensing ring closure at elevated temperatures to yield the final product. google.com Besides orthoesters, reagents like imidates or thioimidates can also be employed to achieve this ring closure. google.com
Beyond cyclic amidines, other heterocycles can be derived from DABA. The treatment of 2,4-diaminobutyric acid with acetic anhydride has been shown to produce 1-acetyl-3-acetamido-2-pyrrolidone, a lactam derivative, although this may occur in very low yields. oregonstate.edu However, attempts to achieve cyclization using other common reagents like thionyl chloride or phosphorus oxychloride have been reported as unsuccessful, resulting in the formation of a dark, sticky resin rather than a distinct cyclized product. oregonstate.edu
Table 1: Synthesis of Heterocycles from 2,4-Diaminobutanoic Acid
| Reagent | Product Type | Specific Product Example | Findings | Source |
| Ortho-trimethyl acetate | Cyclic Amidine | Ectoine | Reaction proceeds via initial acetylation followed by condensing ring closure. | google.com |
| Imidates / Thioimidates | Cyclic Amidine | General Cyclic Amidines | Alternative reagents for achieving ring closure to form amidines. | google.com |
| Acetic Anhydride | Lactam | 1-acetyl-3-acetamido-2-pyrrolidone | Successful cyclization to a pyrrolidone derivative, but in very low yield. | oregonstate.edu |
| Thionyl Chloride / Phosphorus Oxychloride | N/A | N/A | Unsuccessful; resulted in a dark, sticky resinous product. | oregonstate.edu |
Poly-D-2,4-Diaminobutanoic Acid Polymers
The polymerization of 2,4-diaminobutanoic acid is a significant area of research, particularly concerning the biosynthesis of homopolyamino acids. The antiviral compound γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab) is a notable polymer synthesized by the actinobacterium Streptoalloteichus hindustanus. frontiersin.org A key enzymatic step in its biosynthesis is the stereoinversion of L-DABA to D-DABA, which is required for the polymerization process. frontiersin.org This crucial conversion is catalyzed by PddB, the first discovered PLP-independent 2,4-diaminobutyric acid racemase. frontiersin.org
In contrast, the L-isomer of this polymer, poly-γ-L-diaminobutanoic acid (γ-PAB), is produced by the marine bacterium Bacillus pumilus. acs.org The synthesis in this organism is mediated by a γ-PAB synthetase (Pas). acs.org The enzymatic reaction for the synthesis of the L-polymer has been characterized and requires specific cofactors, including ATP for energy and MgCl₂. acs.org
Table 2: Biosynthesis of Poly-2,4-Diaminobutanoic Acid Polymers
| Polymer | Stereochemistry | Producing Organism | Key Enzyme(s) | Key Findings | Source |
| γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab) | D-Isomer | Streptoalloteichus hindustanus | PddB (Dab Racemase) | Biosynthesis involves an unprecedented cofactor-independent stereoinversion of the amino acid precursor. | frontiersin.org |
| poly-γ-L-diaminobutanoic acid (γ-PAB) | L-Isomer | Bacillus pumilus | Pas (γ-PAB Synthetase) | The synthetase enzyme is responsible for the polymerization of the L-isomer. | acs.org |
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of 2,4-diaminobutanoic acid, its derivatives, and related synthetic products are critical for ensuring high purity for subsequent applications. A variety of advanced techniques are employed, tailored to the specific properties of the compound being isolated.
Ion-Exchange Chromatography: This technique is highly effective for purifying DABA from synthetic reaction mixtures. For instance, a Dowex-3 ion-exchange column can be used to completely remove acidic components like sulfuric acid and unreacted glutamic acid from the product solution. oregonstate.edu
Crystallization: Cooling crystallization is a valuable method for isolating and purifying derivatives of DABA. Nγ-acetyl-L-2,4-diaminobutyric acid, a metabolic precursor to ectoine, has been successfully crystallized from aqueous solutions by controlled cooling from 50 °C to 20 °C, yielding pure, rod-shaped crystals. mdpi.com
Column Chromatography: Standard column chromatography is frequently used for the separation of DABA derivatives. A patent for the synthesis of such derivatives describes a purification step using column chromatography with an eluent system composed of dichloromethane (B109758) and methanol (B129727). google.com
Affinity and Size-Exclusion Chromatography: In the context of biosynthetic pathways, purification of the enzymes involved is essential. The recombinant racemase enzyme PddB was purified using a Ni-NTA agarose (B213101) column, which binds to a histidine tag on the protein. frontiersin.org This was followed by dialysis to remove impurities and buffer exchange. frontiersin.org The purity and oligomeric state of the enzyme were further analyzed by size-exclusion chromatography. frontiersin.org
Precipitation: For isolating amino acids from complex biological mixtures like cell cultures, precipitation is a common initial step. Trichloroacetic acid (TCA) can be used to precipitate larger molecules like proteins from a cell lysate, allowing for the subsequent isolation and analysis of intracellular amino acids. acs.org
Analytical Derivatization for HPLC/LC-MS: For the precise quantification and enantiomeric resolution of DABA, advanced analytical methods are employed. Marfey's method, using 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA) as a derivatizing agent, is particularly powerful. frontiersin.org Complete derivatization of DABA to its di-FDLA-labeled form allows for highly accurate separation and quantification of the D- and L-enantiomers using reverse-phase HPLC coupled with mass spectrometry (LC-MS). frontiersin.org
Table 3: Summary of Purification and Isolation Techniques
| Technique | Application | Target Molecule | Key Reagents/Parameters | Source |
| Ion-Exchange Chromatography | Removal of acidic impurities | 2,4-Diaminobutanoic Acid | Dowex-3 ion-exchange resin. | oregonstate.edu |
| Cooling Crystallization | Isolation and purification | Nγ-acetyl-L-2,4-diaminobutyric acid | Aqueous solvent; cooling from 50 °C to 20 °C. | mdpi.com |
| Column Chromatography | Separation of derivatives | 2,4-Diaminobutyric Acid Derivatives | Dichloromethane and methanol eluent system. | google.com |
| Affinity Chromatography | Purification of tagged proteins | Recombinant PddB Enzyme | Ni-NTA agarose column. | frontiersin.org |
| Precipitation | Removal of macromolecules | Intracellular Amino Acids | Trichloroacetic acid (TCA). | acs.org |
| Derivatization for LC-MS | Quantitative enantio-resolution | D- and L-2,4-Diaminobutanoic Acid | 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA). | frontiersin.org |
Biosynthetic Pathways and Metabolic Engineering of 2,4 Diaminobutanoic Acid
Biosynthesis in Microorganisms
In the microbial world, DABA is synthesized through several distinct pathways and serves as a key precursor for various metabolites, from stress-protecting solutes to complex antibiotics.
A variety of bacterial species have been identified to produce DABA, utilizing it for different physiological purposes. These include, but are not limited to, Bacillus polymyxa, the producer of the antibiotic polymyxin (B74138) nih.govcapes.gov.br; the halophilic bacterium Halomonas elongata, which synthesizes the compatible solute ectoine (B1671093) inrae.frresearchgate.net; and various Streptomyces species involved in producing unique polymers and other secondary metabolites. acs.org
Table 1: Examples of Bacterial Species and their DABA-Containing Products
| Bacterial Species | DABA-Containing Product | Primary Function |
| Bacillus polymyxa | Polymyxin (lipopeptide) | Antibiotic |
| Halomonas elongata | Ectoine (compatible solute) | Osmoprotectant |
| Streptoalloteichus hindustanus | Poly-D-2,4-diaminobutyric acid | Antiviral homopolymer |
| Pseudomonas species | Syringomycin (B1172496), Pyoverdine | Phytotoxin, Siderophore |
| Acinetobacter baumannii | 1,3-diaminopropane | Polyamine precursor |
The most well-documented route for DABA biosynthesis is the Aspartate 4-Phosphate Pathway. nih.govresearchgate.net This pathway is a central metabolic route in bacteria, fungi, and plants for producing several amino acids. The synthesis of DABA begins with L-aspartate, a common amino acid.
The key steps involved are:
Phosphorylation of Aspartate: The process initiates with the phosphorylation of L-aspartate by the enzyme aspartate kinase (EC 2.7.2.4), which yields L-aspartyl-4-phosphate. nih.gov
Reduction to Semialdehyde: L-aspartyl-4-phosphate is then reduced by aspartate-semialdehyde dehydrogenase (EC 1.2.1.11) to form L-aspartate-4-semialdehyde. researchgate.net
Transamination: The final step to produce DABA is a transamination reaction where the aldehyde group of L-aspartate-4-semialdehyde is converted to an amino group. This reaction is catalyzed by L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (EctB; EC 2.6.1.76), yielding L-2,4-diaminobutanoic acid. researchgate.netnih.gov This enzyme is a cornerstone in the biosynthesis of ectoine and related compounds.
This pathway is particularly prominent in bacteria that produce ectoine as a compatible solute to survive in high-osmolarity environments. researchgate.net
An alternative, though less universally characterized, route for DABA biosynthesis involves S-Adenosyl-L-methionine (SAM). nih.govbohrium.com SAM is a versatile molecule in cellular metabolism, primarily known as a methyl group donor. caldic.com In this pathway, it acts as a donor of a four-carbon aminobutyryl moiety.
This pathway has been described in Lathyrus plant species and is hypothesized to exist in some bacteria and cyanobacteria. bohrium.comresearchgate.net The proposed mechanism involves the enzymatic transfer of the 3-amino-3-carboxypropyl group from SAM to an acceptor molecule, which is then processed to release DABA. researchgate.net However, the specific enzymes that catalyze these steps have not been fully purified or characterized, making this pathway an area of ongoing research. nih.govbohrium.com
One of the most significant metabolic roles of L-DABA is serving as the direct precursor to the compatible solute ectoine and its derivatives. Compatible solutes are small organic molecules that accumulate in high concentrations within cells to maintain osmotic balance without interfering with cellular processes.
The conversion of L-DABA to ectoine involves a two-step enzymatic process:
Acetylation of DABA: L-2,4-diaminobutanoic acid is first acetylated at its gamma-amino group (Nγ) by the enzyme L-2,4-diaminobutyrate acetyltransferase (EctA; EC 2.3.1.178). This reaction uses acetyl-CoA as the acetyl donor and results in the formation of Nγ-acetyl-L-2,4-diaminobutanoic acid (Nγ-ADABA). nih.govnih.gov
Cyclization to Ectoine: The intermediate, Nγ-ADABA, then undergoes an intramolecular condensation and cyclization reaction, catalyzed by ectoine synthase (EctC; EC 4.2.1.108), to form the cyclic molecule ectoine, with the elimination of a water molecule. nih.govmdpi.com
In some organisms, ectoine can be further hydroxylated by ectoine hydroxylase (EctD) to produce 5-hydroxyectoine, another potent compatible solute. researchgate.net The biosynthesis of these solutes is a critical adaptation for many halophilic and thermotolerant bacteria, such as Halomonas elongata. inrae.frresearchgate.net
Table 2: Key Enzymes in Ectoine Biosynthesis from L-Aspartate-4-Semialdehyde
| Enzyme | EC Number | Reaction | Substrate(s) | Product(s) |
| Diaminobutyrate Transaminase (EctB) | 2.6.1.76 | Transamination | L-aspartate-4-semialdehyde, L-glutamate | L-2,4-diaminobutanoic acid, 2-oxoglutarate |
| Diaminobutyrate Acetyltransferase (EctA) | 2.3.1.178 | Acetylation | L-2,4-diaminobutanoic acid, Acetyl-CoA | Nγ-acetyl-L-2,4-diaminobutanoic acid, CoA |
| Ectoine Synthase (EctC) | 4.2.1.108 | Cyclization | Nγ-acetyl-L-2,4-diaminobutanoic acid | Ectoine, H₂O |
DABA is a crucial building block in the nonribosomal synthesis of various secondary metabolites, most notably lipopeptide antibiotics. In Paenibacillus polymyxa, L-DABA is a key component of polymyxins, a class of antibiotics effective against Gram-negative bacteria. capes.gov.bracs.org The polymyxin structure is a cyclic peptide with a fatty acid tail, and several of its amino acid residues are L-DABA. acs.org The incorporation of L-DABA is carried out by large, multi-modular enzymes known as Nonribosomal Peptide Synthetases (NRPS) . acs.org The adenylation (A) domains of these NRPS modules are specifically responsible for recognizing, activating, and incorporating L-DABA into the growing peptide chain. acs.org
In Streptoalloteichus hindustanus, DABA is used to synthesize γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab), a homopolymer with antiviral properties. acs.orgfrontiersin.org A notable feature of this pathway is the presence of a racemase enzyme, PddB, which converts L-DABA into its D-isomer (D-DABA) before it is activated and polymerized by the poly-D-Dab synthetase. acs.orgfrontiersin.org
Furthermore, various Pseudomonas species utilize DABA in the biosynthesis of phytotoxins and siderophores like syringomycin and pyoverdine, respectively, highlighting the broad utility of this amino acid in microbial secondary metabolism. acs.orgnih.gov
In cyanobacteria, the biosynthesis of DABA is less understood than in other bacteria, but it is an area of active research due to its potential link to neurotoxin production in some species. bgsu.edunih.gov Bioinformatic analyses of cyanobacterial genomes suggest that the Aspartate 4-Phosphate Pathway is the likely route for DABA synthesis in these organisms. nih.govbohrium.com
Genomic studies have identified genes encoding the necessary enzymes, such as diaminobutanoate-2-oxo-glutarate transaminase, in several cyanobacterial species. bohrium.com The presence and co-localization of these genes within biosynthetic gene clusters suggest a functional role for DABA. It is hypothesized that in cyanobacteria, DABA may not primarily be for osmoprotection but could be involved in environmental iron-scavenging through the production of siderophores of the schizokinen/synechobactin type. nih.govbohrium.com The potential for a SAM-derived pathway has also been explored in cyanobacteria, with homologs for some, but not all, of the required enzymes being identified in a few species. nih.govbohrium.com
Bacterial Systems (e.g., Bacillus polymyxa, Halomonas elongata, Streptomyces albidoflavus, Microbacterium diaminobutyricum, Streptoalloteichus hindustanus, Pseudomonas species)
Biosynthesis in Eukaryotic Systems (e.g., Plants)
The synthesis of 2,4-diaminobutanoic acid is a notable metabolic process in certain plants, where it can act as a non-proteinogenic amino acid. The pathways for its production have been a subject of research, particularly due to its role as a neurotoxin in some species. nih.govnih.gov
Metabolic Routes in Legumes (e.g., Lathyrus species)
In plants belonging to the genus Lathyrus, commonly known as vetchlings or grass peas, specific metabolic pathways lead to the production of 2,4-diaminobutanoic acid. nih.govmdpi.com Research has demonstrated that DABA can be synthesized from precursors such as L-homoserine and DL-aspartic acid in Lathyrus sylvestris. nih.govacs.org The aspartate 4-phosphate pathway is a known route for 2,4-DAB biosynthesis in some plant species. nih.gov While the complete biosynthetic pathway for the related neurotoxin β-N-oxalyl-l-α,β-diaminopropionic acid (β-ODAP) in Lathyrus sativus is not fully elucidated, it is understood to be linked with sulfur metabolism. nih.gov The genus Lathyrus is extensive, comprising over 160 species, and is recognized for its significant genetic diversity and resilience to environmental stressors. mdpi.com
Intracellular Localization of Biosynthesis and Accumulation
Studies on the subcellular distribution of 2,4-diaminobutanoic acid in the leaf tissue of the perennial legume Lathyrus sylvestris have provided clear insights into its synthesis and storage locations. nih.govoup.comnih.gov Research involving the analysis of subcellular fractions from mesophyll protoplasts revealed a distinct compartmentalization of DABA. nih.govoup.com
The findings indicate that the biosynthesis of DABA occurs within the chloroplasts. oup.comnih.gov Following its synthesis, the compound is then transported to the vacuoles for storage. oup.comnih.gov Approximately 15% of the total cellular DABA was found in the chloroplasts, while a significant majority, estimated at 75% or more, was localized in the vacuoles of the mesophyll cells. nih.govoup.com The compound was not detected in mitochondrial or peroxisomal fractions. oup.com This distribution pattern suggests a protective mechanism, sequestering the potentially toxic amino acid away from other metabolic processes in the cytoplasm.
Enzymatic Systems Involved in 2,4-Diaminobutanoic Acid Metabolism
The metabolism of 2,4-diaminobutanoic acid is facilitated by several key enzymatic systems. These include transaminases, acetyltransferases, and racemases, which catalyze crucial steps in both the synthesis and modification of DABA. While these enzymes are integral to DABA metabolism, detailed characterization has often been performed on homologs from prokaryotic sources.
Transaminases (e.g., L-2,4-diaminobutyric acid transaminase (EctB))
L-2,4-diaminobutyric acid transaminase, also known as diaminobutyrate--2-oxoglutarate transaminase (EctB), is a key enzyme in the biosynthesis of DABA. uniprot.org It catalyzes the reversible transamination of L-aspartate-β-semialdehyde using L-glutamate as the amino donor to produce L-2,4-diaminobutanoate and 2-oxoglutarate. uniprot.orgnih.gov This pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme is the first step in the well-characterized ectoine biosynthesis pathway in bacteria. uniprot.orgnih.gov
| Enzyme Property | Description |
| Systematic Name | L-aspartate-4-semialdehyde:L-glutamate aminotransferase |
| Common Names | Diaminobutyrate--2-oxoglutarate transaminase, DABA aminotransferase, L-2,4-diaminobutyric acid transaminase uniprot.org |
| EC Number | 2.6.1.76 uniprot.org |
| Cofactor | Pyridoxal 5'-phosphate (PLP) uniprot.org |
| Reaction | L-aspartate 4-semialdehyde + L-glutamate <=> L-2,4-diaminobutanoate + 2-oxoglutarate uniprot.org |
Acetyltransferases (e.g., L-2,4-diaminobutyric acid acetyltransferase (EctA))
L-2,4-diaminobutyric acid acetyltransferase (EctA) is responsible for the acetylation of L-2,4-diaminobutanoate. nih.govwikipedia.org This enzyme transfers an acetyl group from acetyl-CoA specifically to the γ-amino group of DABA, forming N-γ-acetyl-L-2,4-diaminobutanoate. nih.govnih.gov This reaction is the second step in the ectoine biosynthesis pathway. nih.gov Structural and biochemical studies of EctA from the bacterium Paenibacillus lautus have shown it to be a highly regiospecific homodimer, exclusively producing the N-γ-acetylated product and not the N-α-acetylated isomer. nih.govnih.gov
| Enzyme Property | Description |
| Systematic Name | acetyl-CoA:L-2,4-diaminobutanoate N4-acetyltransferase wikipedia.org |
| Common Names | L-2,4-diaminobutyrate acetyltransferase, EctA, DABA acetyltransferase wikipedia.orguniprot.org |
| EC Number | 2.3.1.178 wikipedia.orguniprot.org |
| Substrates | acetyl-CoA, L-2,4-diaminobutanoate wikipedia.org |
| Products | CoA, N4-acetyl-L-2,4-diaminobutanoate wikipedia.org |
Racemases and Epimerases (e.g., PddB, PLP-independent Dab racemase)
Racemases play a crucial role in the stereochemical conversion of amino acids. PddB is the first discovered pyridoxal 5'-phosphate (PLP)-independent racemase with strict specificity for 2,4-diaminobutanoic acid (Dab). nih.govfrontiersin.org It was identified in the actinobacterium Streptoalloteichus hindustanus as part of the biosynthetic pathway for γ-poly-D-2,4-diaminobutyric acid. nih.govnih.gov PddB catalyzes the interconversion of L-Dab and D-Dab. nih.gov Its mechanism does not require PLP but instead relies on a pair of catalytic cysteine residues in the active site that function as a thiolate-thiol pair to mediate the 1,1-proton transfer. nih.govnih.gov The enzyme's activity is optimal around pH 8.5 and is inhibited by sulfhydryl reagents, confirming the role of cysteine in its catalytic function. nih.govnih.gov
| Enzyme Property | Description |
| Enzyme Name | PddB (PLP-independent Dab racemase) |
| Function | Catalyzes the stereoinversion between L- and D-isomers of 2,4-diaminobutanoic acid. nih.govfrontiersin.org |
| Cofactor | None (PLP-independent) nih.govfrontiersin.org |
| Catalytic Mechanism | Employs a thiolate-thiol pair of two cysteine residues for proton abstraction and reprotonation. nih.govnih.gov |
| Source Organism | Streptoalloteichus hindustanus nih.gov |
| Homology | Shows weak homology to diaminopimelate epimerase (DapF). nih.govnih.gov |
Synthases and Hydrolases (e.g., Ectoine synthase (EctC))
The biosynthesis of 2,4-diaminobutanoic acid (DABA) and its derivatives involves a variety of enzymes, among which synthases and hydrolases play critical roles. A key example is ectoine synthase (EctC), which, although primarily known for its role in ectoine synthesis, provides a model for understanding the cyclization of DABA derivatives.
Ectoine synthase (EctC) is the terminal enzyme in the ectoine biosynthetic pathway, catalyzing the cyclocondensation of N-γ-acetyl-L-2,4-diaminobutyric acid (N-γ-ADABA) to form ectoine and a water molecule. nih.govplos.org This enzyme is considered a signature for ectoine production and is a member of the cupin superfamily. nih.govplos.org Structural and biochemical analyses of EctC from various bacteria, including the thermo-tolerant Paenibacillus lautus and the cold-adapted Sphingopyxis alaskensis, have provided detailed insights into its function. nih.govplos.org EctC typically forms a dimer and contains a catalytically vital metal cofactor, likely iron, which is crucial for its enzymatic activity. nih.govplos.org The active site of EctC specifically recognizes and binds N-γ-ADABA to facilitate the intramolecular condensation reaction. nih.gov
Interestingly, research has revealed that EctC possesses a degree of substrate promiscuity. Besides its primary substrate, it can also catalyze the cyclic condensation of glutamine to produce 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC), a novel compatible solute. researchgate.net Furthermore, EctC from Sphingopyxis alaskensis can utilize N-α-acetyl-L-2,4-diaminobutyric acid as a substrate, although with a significantly lower catalytic efficiency than its natural substrate, N-γ-ADABA. plos.org The enzymatic reaction of EctC has also been shown to be reversible, with the enzyme capable of catalyzing the hydrolytic cleavage of ectoine and other cyclic amino acid derivatives, thus demonstrating its hydrolase activity. researchgate.net
Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by adding water. mdpi.com In the context of DABA metabolism, a notable example is the poly-γ-L-diaminobutanoic acid (γ-PAB) degrading enzyme (Pad) found in Bacillus pumilus. acs.org This enzyme functions as a hydrolase, breaking down the γ-PAB polymer. It is believed to be a self-resistance mechanism, protecting the bacterium from the potential autoinhibition by its own antibiotic product. acs.org Deletion of the pad gene in B. pumilus led to a drastic reduction in γ-PAB yield and increased oxidative stress, highlighting the importance of this hydrolase in regulating the concentration of the DABA-containing polymer. acs.org
| Enzyme | Function | Organism Example | Substrate(s) | Product(s) |
| Ectoine synthase (EctC) | Cyclocondensation | Paenibacillus lautus, Sphingopyxis alaskensis | N-γ-acetyl-L-2,4-diaminobutyric acid (N-γ-ADABA) | Ectoine, Water |
| Side reaction | Halomonas elongata | Glutamine | 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC) | |
| Hydrolysis (reverse reaction) | Halomonas elongata | Ectoine, DHMICA, Homoectoine | N-γ-ADABA and other linear derivatives | |
| Poly-γ-L-diaminobutanoic acid-degrading enzyme (Pad) | Hydrolysis | Bacillus pumilus | Poly-γ-L-diaminobutanoic acid (γ-PAB) | L-2,4-diaminobutanoic acid monomers |
Genetic and Regulatory Aspects of Biosynthetic Pathways
The biosynthesis of 2,4-diaminobutanoic acid and its derivatives is under tight genetic control, often involving clustered genes whose expression is meticulously regulated in response to environmental cues. A classic example is the ectoine biosynthesis pathway, where the genes encoding the necessary enzymes—L-2,4-diaminobutyrate transaminase (EctB), L-2,4-diaminobutyrate acetyltransferase (EctA), and ectoine synthase (EctC)—are typically organized into an ectABC gene cluster. sxrebecca.com This co-localization allows for coordinated regulation, often triggered by osmotic stress, which induces the expression of these genes to produce the osmoprotectant ectoine. sxrebecca.com
In some cyanobacteria, the genes for the DABA biosynthetic pathway, specifically the diaminobutanoate-2-oxo-glutarate transaminase, are found co-localized with genes for a downstream decarboxylase or ectoine synthase. bohrium.com These genetic arrangements are often located within larger clusters for non-ribosomal peptide synthetase (NRPS) or siderophore biosynthesis, suggesting a functional link between DABA production and iron scavenging in these organisms. bohrium.com
The production of DABA homopolymers, such as poly-L-Dab and poly-D-Dab, also reveals sophisticated genetic control. acs.org In Streptomyces celluloflavus and Streptoalloteichus hindustanus, the biosynthetic gene clusters for these polymers share a common pathway, but the cluster for poly-D-Dab uniquely contains a racemase gene. acs.org This racemase is responsible for generating the D-Dab precursor, which is then selectively activated and incorporated by the poly-D-Dab synthetase. acs.org Further investigation into the poly-D-Dab pathway in S. hindustanus identified PddB as the first discovered PLP-independent 2,4-diaminobutyric acid racemase. frontiersin.org The pddB gene is consistently located adjacent to the poly-D-Dab synthetase gene, indicating a close evolutionary and functional relationship tailored for the production of this specific secondary metabolite. frontiersin.org
Regulatory mechanisms at the genetic level can be complex, involving transcription factors, signaling molecules, and feedback loops. nih.govmdpi.com In Pseudomonas fluorescens, the production of the DABA-related compound 2,4-diacetylphloroglucinol (B43620) is regulated by the BolA family protein IbaG, which in turn is influenced by the monothiol glutaredoxin GrxD. nih.gov Mutation of the ibaG gene significantly reduces the production of this antibiotic. nih.gov Furthermore, transcriptomic analysis in Bacillus pumilus showed that under stress from its own product, γ-PAB, there is significant upregulation of genes related to resistance and downregulation of genes for macromolecule biosynthesis and the TCA cycle, indicating a broad regulatory response to the presence of the DABA-containing polymer. acs.org These examples underscore the intricate genetic and regulatory networks that have evolved to control the biosynthesis of DABA and its derivatives, ensuring their production is aligned with the physiological needs and environmental conditions of the organism.
| Gene/Regulator | Organism | Function/Role in Regulation | Target Pathway/Molecule |
| ectABC gene cluster | Ectoine-producing bacteria (e.g., Halomonas elongata) | Encodes the core enzymes for ectoine biosynthesis (EctA, EctB, EctC). sxrebecca.com | Ectoine |
| Diaminobutanoate-2-oxo-glutarate transaminase gene | Cyanobacteria | Co-localized with genes for decarboxylase or ectoine synthase, often in NRPS or siderophore clusters. bohrium.com | 2,4-Diaminobutanoic acid, Siderophores |
| Poly-D-Dab synthetase gene cluster (with racemase) | Streptoalloteichus hindustanus | Contains a racemase gene for the production of D-Dab precursor. acs.org | Poly-D-2,4-diaminobutyric acid |
| pddB | Streptoalloteichus hindustanus | Encodes a PLP-independent 2,4-diaminobutyric acid racemase. frontiersin.org | D-2,4-diaminobutyric acid |
| pad | Bacillus pumilus | Encodes a hydrolase (Pad) for degrading excess γ-PAB, acting as a self-resistance mechanism. acs.org | Poly-γ-L-diaminobutanoic acid |
| IbaG (BolA family protein) | Pseudomonas fluorescens | Positive regulator of antibiotic biosynthesis. nih.gov | 2,4-diacetylphloroglucinol |
Analytical and Spectroscopic Characterization of 2,4 Diaminobutanoic Acid Hydrobromide and Its Derivatives
Chromatographic Separation and Detection Methodologies
Chromatography is an essential tool for the separation of 2,4-Diaminobutanoic acid from complex matrices and for the resolution of its stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. walshmedicalmedia.com However, due to the low volatility of amino acids like DABA, derivatization is a mandatory step to convert them into more volatile species suitable for GC analysis. This process involves chemically modifying the amino and carboxyl functional groups. For enantiomeric analysis, this is often coupled with the use of a chiral stationary phase within the GC column.
Research Findings: The enantiomers of amino compounds can be successfully separated and analyzed after derivatization. For instance, the N-trifluoroacetyl (N-TFA) derivatives of aminobutane enantiomers have been resolved using a chiral GC column. sigmaaldrich.com For DABA, a similar derivatization strategy would be employed. The resulting derivatized enantiomers are then separated on a chiral column and detected by a mass spectrometer, which provides both quantification and structural information based on the mass-to-charge ratio of fragmented ions. nih.gov Analysis of the mass spectrum of L-2,4-Diaminobutyric acid reveals characteristic peaks that aid in its identification. nih.gov
Below is a table of significant peaks observed in the GC-MS analysis of a DABA derivative.
Table 1: GC-MS Fragmentation Data for L-2,4-Diaminobutyric Acid Derivative Data interpretation based on typical fragmentation patterns.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 102.0 | 100 | [M-NH2-CH3]+ |
| 116.0 | 32 | [M-H2O]+ |
| 128.0 | 20 | [M-CH3]+ |
| 100.0 | 17 | [M-H2O-NH2]+ |
| 103.0 | 12 | [M-NH3]+ |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like DABA and its salts. nih.gov It is widely used for both quantifying the compound and separating its L- and D-enantiomers.
Research Findings: Various HPLC-based methods have been developed for DABA analysis.
Quantification: For quantification, DABA can be derivatized with phenylisothiocyanate (PITC). The resulting derivative is then analyzed by reverse-phase HPLC on a C18 column with UV detection at 254 nm. acs.org This method is effective for determining the concentration of DABA in samples such as fermentation broths. acs.org
Enantioseparation: The separation of DABA enantiomers often requires derivatization with a chiral reagent or the use of a chiral stationary phase (CSP). nih.gov A common approach involves pre-column derivatization with a fluorescent tag that allows for sensitive detection. For example, derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDLA) allows for the separation of L-Dab and D-Dab on a C18 column with subsequent detection by mass spectrometry. frontiersin.org L-2,4-Diaminobutyric acid dihydrochloride (B599025) is also frequently used as a standard reagent in various UHPLC-MS and HPLC-FD methods for the analysis of other amino acids. sigmaaldrich.com
The table below summarizes conditions used in HPLC methods for DABA and related compounds.
Table 2: HPLC Methodologies for Diamino Acid Analysis
| Analytical Goal | Derivatization Reagent | Column Type | Mobile Phase | Detection Method | Reference |
| Quantification of L-DAB | Phenylisothiocyanate (PITC) | C18 Reverse-Phase | Acetonitrile/Water | UV (254 nm) | acs.org |
| Enantioseparation of Dab | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDLA) | SunShell C18 | Acetonitrile/Water with TFA and Formic Acid | LC-MS | frontiersin.org |
| Diastereomer Separation | o-phthaldehyde/N-acetyl-L-cysteine | C18 Reverse-Phase | Not Specified | Fluorescence |
Ion-exchange chromatography (IEC) separates molecules based on their net charge. harvardapparatus.com It is a particularly effective method for purifying charged molecules like amino acids from complex mixtures. 2,4-Diaminobutanoic acid, being a diamino acid, carries a net positive charge at acidic to neutral pH, making it suitable for cation-exchange chromatography.
Research Findings: In the synthesis of 2,4-diaminobutyric acid, cation-exchange chromatography has been successfully employed as a key purification step. oregonstate.edu Following synthesis, the solution can be passed through a cation-exchange column, such as Dowex-3. oregonstate.edu The positively charged DABA molecules bind to the negatively charged resin, while uncharged or negatively charged impurities pass through. The bound DABA is then eluted by changing the pH or increasing the ionic strength of the buffer. harvardapparatus.com This technique is highly effective for removing reactants and byproducts, yielding a purified form of the target amino acid. oregonstate.edu
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the definitive structural elucidation of 2,4-Diaminobutanoic acid hydrobromide.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. 1H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while 13C NMR details the carbon skeleton.
Research Findings: The structure of DABA is readily confirmed by NMR.
1H NMR: The proton NMR spectrum of L-2,4-Diaminobutyric acid dihydrochloride shows distinct signals corresponding to the protons at the α, β, and γ positions. chemicalbook.com The α-proton (α-CH) appears as a multiplet, coupled to the adjacent β-protons. The β-protons (β-CH2) also appear as a multiplet, coupled to both the α- and γ-protons. The γ-protons (γ-CH2) are adjacent to an amino group and appear as another multiplet.
13C NMR: The carbon NMR spectrum provides complementary data, showing three distinct signals for the α, β, and γ carbons, in addition to the signal for the carboxyl carbon. drugbank.com
2D-NMR: Two-dimensional NMR techniques, such as [1H, 13C] HSQC, are used to correlate directly bonded protons and carbons, allowing for unambiguous assignment of all signals in the spectrum. ecmdb.ca
The table below lists the predicted chemical shifts for the nuclei in DABA.
Table 3: Predicted NMR Chemical Shifts (δ) for 2,4-Diaminobutanoic Acid Values are predictions and may vary based on solvent and pH.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| α-CH | ~3.8 - 4.2 |
| β-CH₂ | ~2.1 - 2.4 |
| γ-CH₂ | ~3.1 - 3.4 |
| ¹³C NMR | |
| C=O | ~170 - 175 |
| Cα | ~52 - 56 |
| Cβ | ~28 - 32 |
| Cγ | ~37 - 41 |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Research Findings: The IR and Raman spectra of DABA hydrobromide exhibit characteristic bands that confirm its structure.
Infrared (IR) Spectroscopy: The IR spectrum shows strong absorptions corresponding to the various functional groups. Key bands include a broad O-H stretch from the carboxylic acid group (often overlapping with N-H stretches), N-H stretching vibrations from the protonated amine groups (as part of the hydrobromide salt), and a strong C=O stretching vibration from the carboxylic acid. nist.gov The presence of these bands is a clear indication of the amino acid structure.
Raman Spectroscopy: Raman spectroscopy offers complementary information and is particularly useful for analyzing aqueous solutions. arxiv.org The technique can detect vibrations of the carbon backbone and is sensitive to conformational changes. arxiv.org Specific bands in the Raman spectrum can be assigned to C-C and C-N stretching modes, as well as N-H and C-H bending modes, further confirming the molecular structure. researchgate.netresearchgate.net
The following table lists the characteristic vibrational frequencies for the key functional groups in DABA hydrobromide.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretch, broad | 2500 - 3300 | Weak |
| N-H (Amine Salt) | Stretch | 2800 - 3200 | 2800 - 3200 |
| C=O (Carboxylic Acid) | Stretch | 1700 - 1730 | 1700 - 1730 |
| N-H | Bend | 1500 - 1640 | 1500 - 1640 |
| C-N | Stretch | 1020 - 1250 | 1020 - 1250 |
Prebiotic Chemistry and Extraterrestrial Presence of 2,4 Diaminobutanoic Acid
Detection in Meteoritic Samples (e.g., Murchison Meteorite)
A pivotal discovery in the field of astrobiology was the identification of a diverse suite of organic molecules, including amino acids, within carbonaceous chondrite meteorites. The Murchison meteorite, which fell in Australia in 1969, has been a particularly rich source of such compounds. Through advanced analytical techniques like enantioselective gas chromatography-mass spectrometry (GC-MS), scientists have confirmed the presence of 2,4-diaminobutanoic acid in extracts from the Murchison meteorite. researchgate.netspie.org
The concentrations of these diamino acids are typically in the parts-per-billion (ppb) range. researchgate.net A crucial finding is that the amount of free 2,4-diaminobutanoic acid increases significantly after acid hydrolysis of the meteorite sample. researchgate.net This suggests that a substantial portion of it exists in a bound form, possibly as part of larger, more complex organic structures or precursor molecules. researchgate.net
A key characteristic of the 2,4-diaminobutanoic acid found in the Murchison meteorite is that it is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers (mirror-image isomers). researchgate.netspie.org This is a strong indicator of an abiotic, or non-biological, origin, as life on Earth almost exclusively utilizes L-amino acids for protein synthesis. mdpi.comucla.edu The presence of racemic 2,4-diaminobutanoic acid and other unique amino acids not commonly found in terrestrial biology provides compelling evidence for their extraterrestrial origin. spie.orgrsc.org
Table 1: Detection of 2,4-Diaminobutanoic Acid in the Murchison Meteorite This table is interactive. You can sort and filter the data.
| Compound | Enantiomer | Concentration (ppb) - Without Hydrolysis | Concentration Trend After Acid Hydrolysis | Chirality | Source |
|---|---|---|---|---|---|
| 2,4-Diaminobutanoic acid | D-form | 18.7 ± 2.6 | Increased | Racemic | researchgate.netmdpi.com |
| 2,4-Diaminobutanoic acid | L-form | 16.3 ± 2.5 | Increased | Racemic | researchgate.netmdpi.com |
| 2,3-Diaminopropanoic acid | D-form | 8.8 ± 2.2 | Increased | Racemic | researchgate.netmdpi.com |
| 2,3-Diaminopropanoic acid | L-form | 8.3 ± 2.1 | Increased | Racemic | researchgate.netmdpi.com |
Proposed Roles in Early Earth Chemical Evolution
The discovery of 2,4-diaminobutanoic acid in meteorites has led to significant speculation and research into its potential roles in the chemical evolution that occurred on the early Earth.
While direct experimental simulation of 2,4-diaminobutanoic acid formation under prebiotic conditions is a complex area of research, its presence in meteorites strongly suggests that it can be synthesized abiotically. The conditions on the parent bodies of meteorites, characterized by the presence of water, ammonia (B1221849), and simple carbon compounds, along with energy sources like ultraviolet radiation, are considered analogous to plausible prebiotic environments on early Earth. nih.gov
The synthesis of amino acids in these environments is often attributed to mechanisms like the Strecker synthesis, which involves the reaction of aldehydes with ammonia and cyanide. It is plausible that precursors to 2,4-diaminobutanoic acid were formed through such pathways on the meteorite parent body. The variety of amino acids found in the Murchison meteorite, including both proteinogenic and non-proteinogenic types like DABA, supports the idea of a robust and diverse prebiotic chemistry occurring beyond Earth. rsc.orgnih.gov
One of the most intriguing proposed roles for 2,4-diaminobutanoic acid is its potential involvement in the structure of Peptide Nucleic Acid (PNA). PNA is a synthetic analogue of DNA and RNA, with a backbone composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds, to which nucleobases are attached. wikipedia.orgnih.gov
Due to its structural stability and ability to bind to DNA and RNA with high specificity, PNA is considered a plausible candidate for a pre-RNA informational molecule in the origin of life. wikipedia.org The backbone of PNA is essentially a polypeptide chain. Diamino acids, such as 2,4-diaminobutanoic acid, could have been readily incorporated into such peptide backbones under prebiotic conditions. researchgate.net The presence of an additional amino group in its structure could have influenced the solubility, structural conformation, and catalytic potential of these early informational polymers, possibly enhancing their function in a pre-RNA world. nih.govnih.gov The incorporation of chiral units like D-lysine (a longer diamino acid) into PNA has been shown to affect its binding affinity and selectivity, suggesting that the presence of various diamino acids like DABA could have played a role in the evolution of early genetic materials. nih.gov
Implications for Astrobiology and the Origins of Life
The presence of 2,4-diaminobutanoic acid and other complex organic molecules in meteorites has profound implications for our understanding of the origin of life. It strongly supports the hypothesis that the early Earth was seeded with the essential building blocks of life from extraterrestrial sources, such as asteroids and comets. researchgate.netrsc.org This exogenous delivery would have enriched the prebiotic chemical inventory on our planet, providing a diverse array of molecules for chemical evolution to act upon. arvinash.comnih.gov
The discovery of these molecules, formed abiotically in space, suggests that the chemistry leading to life is not a phenomenon unique to Earth but may be widespread throughout the cosmos. rsc.orgnih.gov This widens the scope for the potential habitability of other planets and moons. The study of meteoritic organic compounds like 2,4-diaminobutanoic acid provides a unique glimpse into the chemical record of the early solar system, a record that has been largely erased on Earth due to geological activity and the pervasiveness of life itself. rsc.orgnih.gov Therefore, these "celestial chemicals" are crucial clues in unraveling the universal processes that could lead from simple chemistry to the emergence of life. ucla.edu
Computational and Theoretical Studies of 2,4 Diaminobutanoic Acid Hydrobromide
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in understanding how L-2,4-diaminobutanoic acid (L-DABA) and its derivatives interact with biological targets, such as enzymes and transporters.
Docking Studies with Amino Acid Transporters and Enzymes:
ASCT2 Transporter: Molecular docking simulations have been employed to investigate the interaction of L-DABA with the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2), a target for cancer therapy. These studies suggested that L-DABA can bind to the ASCT2 homology model, providing a basis for its use as a scaffold for developing novel inhibitors. nih.govnih.gov Docking of L-DABA's shorter-chain analog, L-2,3-diaminopropionic acid (L-DAP), revealed interactions between the ligand's α-carboxy group and residues N471 and S353, and between the α-amino group and S351 and D464 in the transporter's binding site. nih.gov
Matrix Metalloproteinase-2 (MMP-2): In the context of type 2 diabetes research, molecular docking was used to assess the interaction between 2,4-diaminobutanoic acid and MMP-2. tandfonline.com Subsequent molecular dynamics simulations indicated that the 2,4-diaminobutanoic acid complex with MMP-2 was less stable compared to other tested compounds, showing high fluctuation in its solvent-accessible surface area. tandfonline.com
MASP Proteases: Derivatives of L-2,4-diaminobutanoic acid have been incorporated into peptide inhibitors targeting mannose-binding lectin-associated serine proteases (MASPs), which are involved in the complement system. nih.govacs.org Molecular dynamics simulations of these peptide inhibitors bound to MASP-1 and MASP-2 revealed that they adopt a canonical, β-hairpin-like binding mode, forming 12-15 hydrogen bonds with the enzyme. nih.govacs.org
Outer Membrane Protein A (OmpA): As an analog of arginine, 2,4-diaminobutanoic acid was incorporated into peptide derivatives designed to inhibit the adherence of Gram-negative bacteria to human lung cells by targeting OmpA. frontiersin.org Molecular docking calculations were performed using the Molecular Operating Environment (MOE) software to guide the design of these peptide inhibitors. frontiersin.org
| Target Protein | Computational Method | Key Findings | Reference |
|---|---|---|---|
| ASCT2 Transporter | Homology Modeling, Molecular Docking | L-DABA binds to the proposed substrate site, serving as a scaffold for inhibitors. | nih.govnih.gov |
| MMP-2 | Molecular Docking, Molecular Dynamics | DABA-MMP2 complex showed less stability and high fluctuation in simulations. | tandfonline.com |
| MASP-1/MASP-2 | Molecular Dynamics | DABA-containing peptide inhibitors form stable β-hairpin structures with 12-15 H-bonds. | nih.govacs.org |
| OmpA | Molecular Docking (MOE) | DABA used as an arginine analog in peptide inhibitors targeting bacterial adherence. | frontiersin.org |
Conformational Analysis and Stereochemistry
The biological activity of a molecule is intrinsically linked to its three-dimensional structure, including its conformation and stereochemistry.
Stereospecificity and Biological Activity:
The stereochemistry of 2,4-diaminobutanoic acid is crucial for its biological function. The S(+)-stereoisomer, also known as L-2,4-diaminobutanoic acid, is significantly more potent than the R(-)-isomer as an inhibitor of GABA uptake in the brain. nih.gov Studies have shown the S(+) isomer to be at least 20 times more effective in this role. nih.gov
In contrast, both the S(+) and R(-) isomers are equipotent as inhibitors of sodium-independent GABA binding to brain membranes. nih.gov
The biosynthesis of polymers of DABA is also under strict stereocontrol. Poly-L-Dab and its mirror-image isomer poly-D-Dab are synthesized via similar pathways, but the poly-D-Dab synthesis involves a racemase enzyme and a synthetase that selectively activates D-Dab. acs.org
Conformational Preferences:
Computational methods can predict the stable conformations of molecules. The introduction of L-2,4-diaminobutanoic acid into a helical peptide was shown through circular dichroism studies to cause a 30% loss of α-helicity, which was proposed to explain a decrease in the peptide's catalytic activity. cardiff.ac.uk
Conformational analysis is also a key component in understanding how DABA-containing peptides interact with their targets. For instance, simulations show that potent peptide inhibitors containing DABA derivatives form well-defined, rigidified backbone structures when bound to MASP enzymes. nih.govacs.org
| Activity | S(+) Isomer (L-DABA) | R(-) Isomer (D-DABA) | Reference |
|---|---|---|---|
| Inhibition of GABA Uptake | High Potency | ~20x Less Potent | nih.gov |
| Inhibition of GABA Binding | Equipotent | Equipotent | nih.gov |
Mechanistic Insights into Enzymatic Reactions
Computational studies provide a window into the dynamic processes of enzyme catalysis and inhibition, revealing step-by-step mechanisms that are often difficult to observe experimentally. L-DABA is known to interact with several pyridoxal-5'-phosphate (PLP)-dependent enzymes.
Inhibition of GABA Transaminase (GABA-T):
L-2,4-diaminobutanoic acid is recognized as an inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the neurotransmitter GABA. wikipedia.org By inhibiting this enzyme, DABA leads to an increase in GABA levels. wikipedia.org The mechanism likely involves the PLP cofactor in the enzyme's active site, a common feature for inhibitors of aminotransferases.
Substrate for Diaminobutyrate Aminotransferases:
L-2,4-diaminobutanoate is a substrate for enzymes like diaminobutyrate—pyruvate (B1213749) aminotransferase (EC 2.6.1.46) and diaminobutyrate—2-oxoglutarate aminotransferase (EC 2.6.1.76). wikipedia.orggenome.jpnih.gov
These enzymes catalyze the reversible transfer of an amino group from L-DABA to an alpha-keto acid. wikipedia.orgnih.gov For example, diaminobutyrate—pyruvate transaminase converts L-2,4-diaminobutanoate and pyruvate into L-aspartate 4-semialdehyde and L-alanine, utilizing pyridoxal (B1214274) phosphate (B84403) as a cofactor. wikipedia.org
In Rhizobium leguminosarum, the diaminobutyrate aminotransferase (Dat) reaction is oriented towards the production of DABA from L-aspartate semialdehyde, highlighting the enzyme's role in specific metabolic contexts. nih.gov
Inhibition of Ornithine Aminotransferase (OAT):
Ornithine aminotransferase (OAT), another PLP-dependent enzyme, is a target for inhibitors in the treatment of diseases like hepatocellular carcinoma. nih.govmdpi.comnih.gov While DABA itself is not a primary focus, the principles of inactivating such enzymes through mechanism-based inhibitors are relevant. These inhibitors often mimic the substrate and are converted by the enzyme into a reactive species that covalently modifies the active site. nih.govmdpi.com
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, stability, and reactivity of molecules.
Applications of 2,4 Diaminobutanoic Acid Hydrobromide As a Research Tool and Chemical Building Block
Reagent in Organic Synthesis
The bifunctional nature of 2,4-diaminobutanoic acid makes it a useful reagent in organic synthesis, particularly for constructing more complex molecules. Its primary application in this context is as a monomer unit in the synthesis of peptides and peptide-like structures. Synthetic chemists utilize protected forms of DAB to incorporate it into peptide chains, creating unnatural peptides with tailored properties.
For example, methods have been developed for synthesizing 2,4-diaminobutyric acid from readily available starting materials like γ-butyrolactone, highlighting its importance and the need for efficient synthetic routes to access this building block. cdnsciencepub.com One patented method describes a multi-step synthesis of 2,4-diaminobutyric acid derivatives starting from homoserine, which involves protecting the amino and carboxyl groups, followed by a series of reactions to introduce the second amino group and deprotect the molecule. google.com Such syntheses provide the essential chiral building block for subsequent, more complex synthetic endeavors. The availability of various protected derivatives, such as those with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups, facilitates its use in standard solid-phase or solution-phase peptide synthesis.
Scaffold for Novel Compound Development
Beyond its role as a simple reagent, the carbon backbone of 2,4-diaminobutanoic acid serves as a versatile scaffold for developing novel compounds with potential biological activity. Researchers modify the core structure to create libraries of derivatives for screening and lead optimization. Its inherent chirality and multiple functional groups allow for diverse chemical modifications, leading to a wide range of new chemical entities.
L-2,4-Diaminobutanoic acid has been identified as a compound with antitumor activity, which makes it an attractive starting point for the development of new therapeutic agents. chemicalbook.com Research has focused on synthesizing labeled versions, such as L-2,4-diamino[4-¹¹C]butyric acid, to study its uptake and pharmacokinetics in tumor models. nih.gov While its direct diagnostic use may be limited, its role as a scaffold for antitumor drugs is an active area of investigation. chemicalbook.comnih.gov
The development of derivatives extends to creating complex heterocyclic systems. For instance, while not always starting directly from DAB, the synthesis of 2,4-diaminopyrimidine (B92962) derivatives as potential anti-tuberculosis agents showcases the utility of the diaminobutanoic structural motif in medicinal chemistry. nih.govnih.gov Furthermore, the DAB framework has been used to construct nucleopeptides, where a nucleobase is attached to the amino acid scaffold, creating molecules designed to interact with nucleic acids. acs.org
| Derivative/Target Class | Scaffold Application | Research Area |
| Radiolabeled L-DAB | Synthesis of L-[¹¹C]DAB to probe biological uptake. nih.gov | Antitumor Agent Development |
| Nucleopeptides | Use of the L-diaminobutanoic acid backbone to attach a thyminyl group. acs.org | Nucleic Acid Binding |
| Antimicrobial Peptides | Incorporation into peptide chains to enhance stability and activity. nih.gov | Infectious Disease |
Use in Material Science Research (e.g., biocompatible materials, peptides)
In material science, 2,4-diaminobutanoic acid is primarily used as a monomer for creating specialized polymers and peptides with unique properties. Its incorporation into materials can enhance biocompatibility, confer biological activity, and improve stability.
A significant application is in the design of antimicrobial peptides. The inclusion of non-natural amino acids like L-2,4-diaminobutanoic acid (Dab) into peptide sequences can result in derivatives with better proteolytic stability while retaining potent antimicrobial activity. nih.gov This strategy is crucial for developing peptide-based materials and drugs that can withstand biological environments.
Furthermore, nature itself provides examples of 2,4-DAB-based biomaterials. Certain bacteria produce homopolymers of this amino acid. For example, Bacillus pumilus produces poly-γ-L-diaminobutanoic acid (γ-PAB), an antibiotic polypeptide. acs.org Similarly, the actinobacterium Streptoalloteichus hindustanus synthesizes γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab). frontiersin.org These natural polymers are of interest for their inherent biological activity and potential use as biocompatible materials. The study of related compounds like Nγ-acetyl-L-2,4-diaminobutyric acid, a compatible solute that helps organisms survive high salinity, also informs material science research by revealing how specific chemical structures can lead to desirable properties like stability and water interaction. mdpi.com
| Material Type | Monomer | Key Finding/Application |
| Modified Antimicrobial Peptides | L-2,4-diaminobutanoic acid | Incorporation improves proteolytic stability while maintaining antimicrobial effect. nih.gov |
| Poly-γ-L-diaminobutanoic acid (γ-PAB) | L-2,4-diaminobutanoic acid | A natural antibiotic polymer produced by Bacillus pumilus. acs.org |
| Poly-γ-D-diaminobutyric acid (poly-D-Dab) | D-2,4-diaminobutyric acid | An antiviral homopolymer synthesized by Streptoalloteichus hindustanus. frontiersin.org |
| Compatible Solutes | Nγ-acetyl-L-2,4-diaminobutyric acid | Precursor to ectoine (B1671093); its crystal structure reveals properties relevant to molecular stability. mdpi.com |
Probes for Biological Pathway Elucidation (e.g., non-human microbial or plant systems)
2,4-Diaminobutanoic acid and its derivatives are employed as probes to investigate and understand biological pathways, particularly in microbial and plant systems. By observing the production of or response to DAB, scientists can uncover mechanisms related to metabolism, self-defense, and intercellular interactions.
In microbiology, DAB has been identified as a key molecule in bacterial self-resistance. Bacillus pumilus produces the antibiotic poly-γ-L-diaminobutanoic acid (γ-PAB) to outcompete other microbes, but it must also protect itself from this product. Research has shown that the bacterium possesses a γ-PAB-degrading enzyme that functions as a self-resistance mechanism, breaking down excess intracellular γ-PAB to prevent autoinhibition. acs.org Studying mutant strains that lack this enzyme helps elucidate this novel resistance pathway. acs.org
In marine and freshwater ecosystems, certain diatoms produce 2,4-DAB, which is believed to function as a defense mechanism. Studies on the diatom Thalassiosira pseudonana revealed that the production of DAB is regulated by the presence of predators and competitors. nih.gov The compound was shown to have a toxic effect on the growth of the diatom itself and on the population of a predatory copepod, suggesting that DAB plays an environmentally relevant role in the diatom's defense strategy. nih.gov The biosynthesis of 2,4-DAB has also been studied in plants like Lathyrus sylvestris and in cyanobacteria, providing insights into the metabolic pathways that lead to this non-proteinogenic amino acid. acs.org
| Biological System | Role of 2,4-DAB | Pathway Investigated |
| Bacillus pumilus | Component of the antibiotic γ-PAB; acts as an autoinhibitor. acs.org | Bacterial self-resistance to its own antimicrobial products. acs.org |
| Thalassiosira pseudonana | Secreted as a defensive secondary metabolite. nih.gov | Defense mechanisms against predators and competitors in diatoms. nih.gov |
| Lathyrus sylvestris | Natural plant metabolite. acs.org | Biosynthetic pathways of non-proteinogenic amino acids in plants. acs.org |
| Streptoalloteichus hindustanus | Monomer of the antiviral polymer poly-D-Dab. frontiersin.org | Biosynthesis of D-amino acid homopolymers in bacteria. frontiersin.org |
Q & A
Basic: What are the key physicochemical properties of 2,4-diaminobutanoic acid hydrobromide, and how do they influence experimental design?
This compound (C₄H₁₀N₂O₂·HBr) has a molecular weight of 118.13 g/mol (unprotonated form) and exhibits three dissociation constants: pKa₁ = 1.85 (carboxylic group), pKa₂ = 8.24 (α-amino group), and pKa₃ = 10.44 (γ-amino group) at 25°C . These pKa values dictate its zwitterionic behavior in aqueous solutions, necessitating careful pH control during buffer preparation (e.g., using citrate buffers for acidic conditions or Tris for alkaline ranges). Its solubility in water is moderate (~9.27 g/100 mL), requiring sonication or heating for dissolution in polar solvents .
Basic: What synthetic routes are available for 2,4-diaminobutanoic acid, and what are their methodological advantages?
Two primary methods are:
- Biocatalytic synthesis : Using ethylenediamine-N,N'-disuccinic acid (EDDS) lyase, (S)-2,4-diaminobutanoic acid hydrochloride can be synthesized from fumaric acid and 2-bromoacetic acid in a one-pot reaction. This approach achieves high enantiomeric excess (ee) and avoids racemization .
- Chemical synthesis : Traditional routes involve condensation of 3-amino-pyrrolidin-2-one with formimidic acid derivatives. However, this method may require chiral resolution steps to isolate enantiomers .
Advanced: How can researchers resolve contradictions in reported pKa values for 2,4-diaminobutanoic acid under varying experimental conditions?
Discrepancies in pKa values (e.g., pKa₃ ranging from 9.27 to 10.44) arise from differences in ionic strength, temperature, and measurement techniques (potentiometry vs. NMR). To mitigate this:
- Standardize conditions: Use constant ionic strength (e.g., 0.1 M KCl) and thermostatted cells at 25°C.
- Validate with multiple methods: Cross-check using capillary electrophoresis or isothermal titration calorimetry (ITC) to confirm protonation states .
Advanced: What analytical techniques are optimal for detecting and quantifying 2,4-diaminobutanoic acid in complex matrices like biological or meteoritic samples?
- Enantioselective GC-MS : After derivatization with N,N-diethoxycarbonyl ethyl esters, this method separates D- and L-enantiomers and detects trace amounts (ppb levels), as demonstrated in analyses of the Murchison meteorite .
- HPLC with fluorescence detection : Pre-column derivatization using o-phthalaldehyde (OPA) enhances sensitivity for quantifying the compound in cyanobacterial extracts or diatom cultures .
Advanced: How does 2,4-diaminobutanoic acid contribute to prebiotic chemistry, and what experimental models support its role in early peptide formation?
The compound’s presence in carbonaceous chondrites (e.g., Murchison) suggests extraterrestrial delivery to early Earth. Laboratory studies show that diamino acids facilitate polycondensation into peptide nucleic acid (PNA) analogs under simulated prebiotic conditions (e.g., wet-dry cycles at 90°C). Researchers can replicate this by heating 2,4-diaminobutanoic acid with phosphate buffers and monitoring oligomerization via MALDI-TOF mass spectrometry .
Advanced: What are the methodological challenges in studying the ecological roles of 2,4-diaminobutanoic acid in cyanobacteria and diatoms?
The compound is linked to neurotoxicity (e.g., in Phaeodactylum tricornutum) but also serves as a nitrogen-storage metabolite. Key challenges include:
- Distinguishing biosynthesis pathways : Use isotopic labeling (¹⁵N) to trace incorporation into cellular pools versus abiotic formation.
- Assessing environmental persistence : Conduct chlorination experiments (e.g., 0.5–2.0 mg/L free chlorine) to quantify decomposition kinetics and byproduct formation via LC-MS/MS .
Basic: How should researchers handle and store this compound to ensure stability?
Store at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to humidity, as hydrobromide salts are hygroscopic. For long-term stability (>6 months), lyophilize aliquots and store under inert gas (e.g., argon) .
Advanced: What strategies mitigate racemization during enantioselective synthesis of 2,4-diaminobutanoic acid derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
